3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Methyl-7-oxabicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge This compound is part of the 7-oxabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Diels-Alder reactions, with careful control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and ketone α-monomethylation are also common steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones.
Reduction: Reductive ring opening of the ethereal ring is a common reaction.
Substitution: Nucleophilic displacement reactions can occur under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reductive agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions with nucleophiles like halides or alcohols are typical.
Major Products Formed
Oxidation: Lactones are the major products.
Reduction: The major products are open-chain alcohols.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its unique bicyclic structure. The ethereal bridge and the methyl group play crucial roles in its reactivity and interaction with enzymes and other biological molecules . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the methyl group.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: Similar structure with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different methyl group positions.
Uniqueness
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
821770-19-8 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methyl-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3 |
InChI Key |
DVPVXGGQBSOSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1=O)O2 |
Origin of Product |
United States |
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